Ronomilast

Catalog No.
S541794
CAS No.
418794-42-0
M.F
C21H13Cl2FN4O2
M. Wt
443.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ronomilast

CAS Number

418794-42-0

Product Name

Ronomilast

IUPAC Name

N-(3,5-dichloropyridin-4-yl)-2-[1-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyridin-3-yl]-2-oxoacetamide

Molecular Formula

C21H13Cl2FN4O2

Molecular Weight

443.3 g/mol

InChI

InChI=1S/C21H13Cl2FN4O2/c22-16-8-25-9-17(23)18(16)27-21(30)19(29)15-11-28(20-14(15)2-1-7-26-20)10-12-3-5-13(24)6-4-12/h1-9,11H,10H2,(H,25,27,30)

InChI Key

JERXUPDBWDWFCF-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)N(C=C2C(=O)C(=O)NC3=C(C=NC=C3Cl)Cl)CC4=CC=C(C=C4)F

Solubility

Soluble in DMSO, not in water

Synonyms

ELB353; ELB-353; ELB 353; Elbimilast; Ronomilast.

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2C(=O)C(=O)NC3=C(C=NC=C3Cl)Cl)CC4=CC=C(C=C4)F

Description

The exact mass of the compound Elbimilast is 442.04 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ronomilast is a selective inhibitor of phosphodiesterase type 4, primarily designed for the treatment of chronic obstructive pulmonary disease (COPD) and other inflammatory conditions. By inhibiting phosphodiesterase type 4, ronomilast increases the levels of cyclic adenosine monophosphate in cells, which plays a crucial role in regulating inflammation and immune responses. This compound has garnered attention due to its potential therapeutic benefits and a relatively favorable side effect profile compared to other phosphodiesterase inhibitors .

Ronomilast operates through the inhibition of phosphodiesterase type 4, an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate. The chemical reaction can be summarized as follows:

  • Inhibition of Phosphodiesterase Type 4:
    • Ronomilast binds to the active site of phosphodiesterase type 4, preventing it from hydrolyzing cyclic adenosine monophosphate.
    • This leads to an accumulation of cyclic adenosine monophosphate within cells.
  • Biochemical Pathway Activation:
    • Increased levels of cyclic adenosine monophosphate activate protein kinase A, which subsequently modulates various downstream signaling pathways involved in inflammatory responses .

Ronomilast exhibits significant biological activity by modulating inflammatory processes. Its primary mechanism involves:

  • Inhibition of Pro-inflammatory Cytokines: By increasing cyclic adenosine monophosphate levels, ronomilast suppresses the release of pro-inflammatory cytokines such as tumor necrosis factor alpha and interleukin-12.
  • Promotion of Anti-inflammatory Cytokines: The compound enhances the secretion of anti-inflammatory cytokines like interleukin-10, contributing to its therapeutic effects in inflammatory diseases .

Ronomilast is primarily investigated for its applications in:

  • Chronic Obstructive Pulmonary Disease: Aiming to reduce exacerbations and improve lung function.
  • Other Inflammatory Conditions: Potential applications include asthma, psoriasis, and other diseases characterized by excessive inflammation .

Studies on ronomilast's interactions have revealed:

  • Drug Interactions: Ronomilast may interact with other medications metabolized by cytochrome P450 enzymes, necessitating caution when co-administered with such drugs.
  • Biological Interactions: Its effects on immune cells indicate potential interactions with various signaling pathways involved in inflammation and immune response modulation .

Ronomilast shares structural and functional similarities with several other phosphodiesterase type 4 inhibitors. Here is a comparison highlighting its uniqueness:

Compound NameUnique FeaturesPrimary Indications
RoflumilastFirst-generation inhibitor with significant efficacy but notable side effectsCOPD
ApremilastOrally active; used for psoriasis and psoriatic arthritis; lower gastrointestinal side effectsPsoriasis, psoriatic arthritis
CilomilastEarly-stage development; potential for broader applicationsAsthma, COPD
TetomilastHigh potency against specific phosphodiesterase isoformsAllergic asthma, COPD
OglemilastInvestigated for its potential in treating multiple inflammatory diseasesVarious inflammatory conditions
GSK256066Novel compound with ongoing research for efficacy and safetyUnder investigation

Ronomilast's unique profile lies in its selective inhibition of phosphodiesterase type 4 while minimizing gastrointestinal side effects compared to earlier compounds like roflumilast .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

442.0399592 g/mol

Monoisotopic Mass

442.0399592 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F49V1L3QBD

Other CAS

418794-42-0

Wikipedia

Elbimilast

Dates

Modify: 2024-02-18

Explore Compound Types